Enalapril Maleate

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

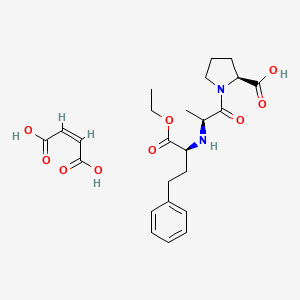

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-QFPUQLAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75847-73-3 (Parent) |

Source

|

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30896796 |

Source

|

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-75-2, 76095-16-4 |

Source

|

| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enalapril Maleate: A Technical Guide on the Core Mechanism of Action in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Enalapril maleate is a cornerstone in cardiovascular therapy, primarily functioning as a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a prodrug, it is metabolically converted to its active form, enalaprilat, which exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.[3][4] This guide provides an in-depth exploration of enalapril's biochemical and physiological mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. Its primary actions—reducing the vasoconstrictor Angiotensin II and increasing the vasodilator Bradykinin—result in decreased peripheral vascular resistance, blood pressure reduction, and beneficial effects on cardiac remodeling, making it a critical agent in the management of hypertension and heart failure.[4][5][6]

Pharmacokinetics and Bioactivation

This compound is administered orally as a pharmacologically inactive prodrug.[1][7] Following ingestion, it is approximately 60% absorbed from the gastrointestinal tract, a process not significantly influenced by the presence of food.[7][8] The absorbed enalapril undergoes rapid hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[4][7] This bioactivation is crucial, as enalapril itself is a weak ACE inhibitor, while enalaprilat is a potent inhibitor responsible for the drug's therapeutic effects.[1][7] Peak serum concentrations of enalapril occur within about one hour, whereas the active enalaprilat reaches peak concentrations three to four hours post-administration.[5][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Enalapril - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Enalapril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its target, the angiotensin-converting enzyme (ACE). Understanding these kinetics is paramount for comprehending its therapeutic efficacy in managing hypertension and heart failure. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental frameworks.

Core Concepts: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][2][3][4]

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat on ACE.

Quantitative Analysis of Enalaprilat-ACE Binding

The interaction between enalaprilat and ACE is characterized by high affinity and a slow dissociation rate, contributing to its prolonged therapeutic effect.[2][3][5] The binding is competitive, meaning enalaprilat vies with the natural substrate, angiotensin I, for the active site of the enzyme.[1][6][7] Several key parameters quantify this interaction, with values often varying based on the experimental conditions and tissue source.

| Parameter | Value | Species/Tissue | Method | Reference |

| IC50 | 1.94 nM | Human Endothelial Cells | Radioligand Binding Assay | [7][8][9] |

| 19.8 ± 13 ng/mL | Human Plasma (in vivo) | Enzyme Inhibition Assay | [10] | |

| Kd | 0.32 ± 0.04 nM | Human Lung | Radioligand Binding Assay | [11] |

| 0.36 ± 0.05 nM | Human Heart | Radioligand Binding Assay | [11] | |

| 0.37 ± 0.06 nM | Human Coronary Artery | Radioligand Binding Assay | [11] | |

| 0.14 ± 0.05 nM | Human Saphenous Vein | Radioligand Binding Assay | [11] | |

| 0.50 ± 0.06 nM | Human Mammary Artery | Radioligand Binding Assay | [11] | |

| 0.646 nM | Human (in vivo model) | Pharmacokinetic/Pharmacodynamic Modeling | [12] | |

| Ki | ~0.1 nM | Human Serum | Enzyme Inhibition Assay (Henderson Plot) | [13] |

| 0.28 mM | Rat Intestine (vs. Cephalexin Transport) | In Vivo Transport Inhibition | [14] | |

| Dissociation t1/2 | 4.5 minutes | Hamster Ventricular ACE | Radioligand Dissociation Kinetics | [15] |

| Effective t1/2 | ~11 hours | Human (in vivo) | Pharmacokinetic Analysis | [1][2][5] |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is the equilibrium constant for the dissociation of a ligand-receptor complex and is a measure of binding affinity. Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex. t1/2 is the half-life.

Experimental Protocols for Studying Enalaprilat-ACE Binding Kinetics

A variety of in vitro and in vivo methods are employed to characterize the binding kinetics of enalaprilat to ACE. Below are detailed overviews of the most common experimental protocols.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor. For enalaprilat, a common approach is a competitive binding assay.

Objective: To determine the affinity (Kd or Ki) and inhibitory potency (IC50) of enalaprilat for ACE.

Materials:

-

Purified ACE or tissue homogenates containing ACE

-

Radiolabeled ACE inhibitor (e.g., [125I]MK-351A, a tyrosyl derivative of enalaprilat)[16]

-

Unlabeled enalaprilat

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Incubation: A constant concentration of the radiolabeled inhibitor is incubated with the ACE preparation in the presence of varying concentrations of unlabeled enalaprilat.

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the ACE-radioligand complex.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled enalaprilat. The IC50 value is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This method assesses the effect of an inhibitor on the catalytic activity of an enzyme.

Objective: To determine the IC50 and the mode of inhibition of enalaprilat.

Materials:

-

Purified ACE

-

ACE substrate (e.g., Hippuryl-Histidyl-Leucine, HHL)[10]

-

Enalaprilat

-

Assay buffer

-

Reagents for detecting the product of the enzymatic reaction (e.g., for HPLC analysis of hippuric acid)

-

Spectrophotometer or HPLC system

Protocol:

-

Pre-incubation: ACE is pre-incubated with various concentrations of enalaprilat.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACE substrate (HHL).

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Product Quantification: The amount of product formed (e.g., hippuric acid) is quantified using a suitable method, such as HPLC.[10]

-

Data Analysis: The enzyme activity at each enalaprilat concentration is calculated and plotted against the inhibitor concentration to determine the IC50. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and enalaprilat, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) of the enalaprilat-ACE interaction.

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Purified ACE

-

Enalaprilat

-

Running buffer

-

Immobilization reagents

Protocol:

-

Immobilization: ACE is immobilized onto the surface of the sensor chip.

-

Association: A solution containing enalaprilat is flowed over the sensor chip surface, allowing for the binding of enalaprilat to the immobilized ACE. The change in the refractive index at the surface, which is proportional to the mass of bound enalaprilat, is monitored in real-time.

-

Dissociation: The enalaprilat solution is replaced with running buffer, and the dissociation of the enalaprilat-ACE complex is monitored.

-

Regeneration: The sensor chip surface is regenerated to remove any remaining bound enalaprilat, preparing it for the next cycle.

-

Data Analysis: The sensorgram (a plot of response units versus time) is analyzed using kinetic models to determine the ka, kd, and Kd (Kd = kd/ka).

A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The binding of enalaprilat to the angiotensin-converting enzyme is a high-affinity, competitive, and slowly reversible interaction. This kinetic profile is central to its potent and sustained antihypertensive effects. The quantitative data, primarily derived from radioligand binding and enzyme inhibition assays, consistently demonstrate a nanomolar to sub-nanomolar affinity. While specific association and dissociation rate constants are not widely reported in the public domain, the long effective half-life in vivo and the slow dissociation observed in vitro underscore the stability of the enalaprilat-ACE complex. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of current and novel ACE inhibitors, crucial for the development of improved therapeutics for cardiovascular diseases.

References

- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Kinetics of captopril- and enalapril-induced inhibition of pulmonary angiotensin converting enzyme in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ahajournals.org [ahajournals.org]

- 11. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Target Reserve and Turnover Parameters Determine Rightward Shift of Enalaprilat Potency From its Binding Affinity to the Angiotensin Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, enalaprilat, and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of angiotensin I converting enzyme inhibition in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Angiotensin-converting enzyme inhibitors: measurement of relative inhibitory potency and serum drug levels by radioinhibitor binding displacement assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The pharmacological mechanism of angiotensin-converting enzyme inhibition by green tea, Rooibos and enalaprilat - a study on enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Blueprint of an Antihypertensive: An In-depth Technical Guide to Enalapril Maleate's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning the antihypertensive effects of enalapril maleate. Enalapril, a cornerstone in the management of hypertension and heart failure, functions as a prodrug that is metabolically converted to its active form, enalaprilat. The therapeutic efficacy of enalaprilat is primarily attributed to its potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). This document delves into the quantitative aspects of this interaction, details the experimental protocols for its characterization, and visually represents the associated biochemical pathways and workflows.

The Renin-Angiotensin-Aldosterone System (RAAS) and Enalapril's Point of Intervention

The RAAS is a critical physiological cascade that regulates blood pressure and fluid and electrolyte balance.[1] Enalaprilat exerts its antihypertensive effect by competitively inhibiting ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of ACE leads to a reduction in circulating angiotensin II levels, which in turn causes vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, further contributing to its antihypertensive effect.[2]

Quantitative Analysis of Enalaprilat's Potency

The efficacy of enalaprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These parameters provide a measure of the drug's potency at the molecular level.

| Parameter | Value (nM) | Reference |

| IC50 | 1.94 - 2.4 | [4][5] |

| Ki | 0.06 - 0.1 | [6][7] |

Table 1: In Vitro Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE)

Clinical Efficacy: Blood Pressure Reduction

Numerous clinical trials have demonstrated the efficacy of enalapril in reducing blood pressure in patients with hypertension. The following table summarizes representative data from these studies.

| Study Population | Enalapril Dose | Duration of Treatment | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Reference |

| Mild to Moderate Hypertension | 20 mg/day | 15 days | 16.3 | 10.4 | [8] |

| Mild to Moderate Hypertension | 10-20 mg/day | 8 weeks | 22 | 10 | [9] |

| Essential Hypertension | 20 mg/day | 6 weeks | 15 | 10 | [10] |

Table 2: Summary of Enalapril's Antihypertensive Effect in Clinical Trials

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mU/mL in 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).[11]

-

Prepare a stock solution of the substrate, Hippuryl-His-Leu (HHL), in the same buffer.[11]

-

Prepare serial dilutions of enalaprilat in the assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the enalaprilat dilution (or buffer for the control).[1]

-

Pre-incubate the mixture at 37°C for 10 minutes.[1]

-

Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.[1]

-

Incubate the reaction mixture at 37°C for 30-60 minutes.[1][11]

-

Terminate the reaction by adding 250 µL of 1 M HCl.

-

-

Detection and Analysis:

-

The product of the reaction, hippuric acid, is extracted with ethyl acetate.

-

The ethyl acetate is evaporated, and the hippuric acid is redissolved in water.

-

The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a spectrophotometer.

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Clinical Trial Methodology for Assessing Antihypertensive Efficacy

This section outlines a generalized protocol for a clinical trial designed to evaluate the antihypertensive effects of this compound.

Detailed Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[8][9][10]

-

Patient Population: Patients with a diagnosis of essential hypertension, often with a specific range of diastolic and/or systolic blood pressure (e.g., diastolic BP 95-115 mmHg).[10]

-

Washout Period: A washout period of 2-4 weeks is typically implemented to eliminate the effects of any prior antihypertensive medications.[10]

-

Baseline Measurements: At the end of the washout period, baseline measurements are taken, including seated and standing blood pressure, heart rate, and laboratory tests (e.g., serum creatinine, electrolytes). Blood pressure can be measured using a mercury sphygmomanometer or an automated device.[8]

-

Randomization and Treatment: Patients are randomly assigned to receive either this compound (e.g., 10-40 mg once daily) or a matching placebo or an active comparator drug.[10][12]

-

Follow-up and Monitoring: Patients are followed for a predetermined period (e.g., 4-12 weeks). Blood pressure, heart rate, and any adverse events are monitored at regular intervals.

-

Data Analysis: The primary efficacy endpoint is typically the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period. Statistical analysis, such as a t-test or ANOVA, is used to compare the changes between the treatment groups.

Conclusion

This compound's antihypertensive effect is a well-characterized example of targeted pharmacological intervention. Its prodrug nature and the potent, specific inhibition of the Angiotensin-Converting Enzyme by its active metabolite, enalaprilat, form the basis of its therapeutic success. The quantitative data on its potency, coupled with extensive clinical evidence of its efficacy in blood pressure reduction, solidify its role as a first-line agent in the management of cardiovascular diseases. The experimental protocols detailed herein provide a framework for the continued investigation and development of ACE inhibitors and other modulators of the Renin-Angiotensin-Aldosterone System.

References

- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 2. An open comparative clinical trial to assess the efficacy and safety of losartan versus enalapril in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood pressure response to conventional and low-dose enalapril in chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The role of enzyme and substrate concentration in the evaluation of serum angiotensin converting enzyme (ACE) inhibition by enalaprilat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of inhibition of angiotensin converting enzyme by captopril and by enalapril diacid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of antihypertensive therapy using enalapril or losartan on haemostatic markers in essential hypertension: a pilot prospective randomised double-blind parallel group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Controlled trial of enalapril and hydrochlorothiazide in 200 hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. idpublications.org [idpublications.org]

- 12. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Enalapril Maleate's Effect on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of enalapril maleate on the Renin-Angiotensin-Aldosterone System (RAAS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.

Core Mechanism of Action

This compound is a prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3][4] Enalaprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][5] ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[1][2][3]

By inhibiting ACE, enalaprilat disrupts the RAAS cascade, leading to several physiological effects:

-

Decreased Angiotensin II Levels: The primary effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II.[1][3][4] This leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]

-

Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity.[6]

-

Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion.[1][3] This contributes to a decrease in sodium and water retention and a mild increase in serum potassium.[3]

The following diagram illustrates the mechanism of action of enalapril within the RAAS pathway.

Quantitative Data on RAAS Modulation

The administration of this compound leads to measurable changes in the key components of the RAAS. The following tables summarize quantitative data from various clinical studies.

Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)

| Study Population | Enalapril Dose | Duration of Treatment | Baseline PRA (ng/mL/h) | Post-treatment PRA (ng/mL/h) | Fold Increase | Reference |

| Hypertensive Patients | 20 mg/day | 14 days | 1.5 ± 0.4 | 4.8 ± 1.2 | ~3.2 | [7] |

| Patients with Heart Failure | 10-40 mg/day | 4 weeks | 8.2 ± 3.1 | 21.5 ± 7.3 | ~2.6 | [6] |

| Normotensive Volunteers | 20 mg single dose | 24 hours | Not specified | ~10-fold increase | ~10 | Not specified |

Table 2: Effect of Enalapril on Plasma Angiotensin II Concentration

| Study Population | Enalapril Dose | Duration of Treatment | Baseline Angiotensin II (pg/mL) | Post-treatment Angiotensin II (pg/mL) | Percent Decrease | Reference |

| Hypertensive Patients | 20 mg/day | 14 days | 25 ± 5 | 10 ± 3 | 60% | Not specified |

| Healthy Volunteers | 160 mg Aliskiren vs 20 mg Enalapril | Single dose | Not specified | Significant decrease, comparable to Aliskiren | Not specified | [8] |

| Dogs with Chronic Kidney Disease | 0.5 mg/kg q12h | 30 days | Pre-treatment: 18.9 pmol/L | Post-treatment: 8.7 pmol/L | 54% | [9] |

Table 3: Effect of Enalapril on Plasma Aldosterone Concentration

| Study Population | Enalapril Dose | Duration of Treatment | Baseline Aldosterone (ng/dL) | Post-treatment Aldosterone (ng/dL) | Percent Decrease | Reference |

| Hypertensive Patients | 5-10 mg/day | 14 days | 12.3 ± 2.1 | 8.1 ± 1.5 | 34% | [7] |

| Patients with Heart Failure | 10-40 mg/day | 4 weeks | 28 ± 9 | 15 ± 5 | 46% | [6] |

| Hypertensive Patients with Renal Dysfunction | Not specified | Not specified | Supine: 14.8 ± 3.2 | Supine: 8.9 ± 2.1 | 40% | [10] |

Experimental Protocols

The quantification of RAAS components is crucial for evaluating the pharmacodynamic effects of enalapril. Below are detailed methodologies for key experiments.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by plasma renin.[11][12][13][14]

Workflow Diagram:

Methodology:

-

Sample Collection and Preparation:

-

Collect venous blood into chilled tubes containing EDTA to prevent coagulation and inhibit converting enzyme activity.[15]

-

Centrifuge the blood at 4°C to separate the plasma. The plasma should be stored at -20°C or lower until analysis.[15] It is critical to avoid cryoactivation of prorenin by keeping the sample at room temperature during initial processing before freezing.[16]

-

-

Angiotensin I Generation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add inhibitors of angiotensinases and ACE (e.g., dimercaprol, 8-hydroxyquinoline, or a cocktail of protease inhibitors).[11]

-

Adjust the pH of the plasma to 5.5-6.0, the optimal pH for renin activity, using a suitable buffer.[11][12]

-

Incubate the plasma at 37°C for a defined period (e.g., 1.5 to 3 hours). A parallel sample is kept at 4°C to measure baseline angiotensin I.[15]

-

-

Radioimmunoassay (RIA) for Angiotensin I:

-

Terminate the enzymatic reaction by rapidly cooling the samples in an ice bath or by boiling.[13]

-

Prepare a standard curve using known concentrations of angiotensin I.

-

Incubate the plasma samples (from both 37°C and 4°C incubations) and standards with a specific anti-angiotensin I antibody and a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I).

-

Separate the antibody-bound from the free radiolabeled angiotensin I using methods like dextran-coated charcoal.[14]

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

-

Calculation:

-

Calculate the concentration of angiotensin I in the samples by comparing their radioactivity to the standard curve.

-

The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is expressed in nanograms per milliliter per hour (ng/mL/h).[17]

-

Measurement of Angiotensin II by High-Performance Liquid Chromatography (HPLC)-RIA

This method provides high specificity and sensitivity for the quantification of angiotensin II in plasma.[18][19][20]

Methodology:

-

Sample Collection and Extraction:

-

Collect blood in tubes containing a cocktail of protease inhibitors to prevent the degradation and formation of angiotensin peptides.

-

Extract angiotensin peptides from the plasma using solid-phase extraction (SPE) cartridges (e.g., C18).

-

-

HPLC Separation:

-

Fraction Collection and RIA:

-

Collect the fraction corresponding to the elution time of angiotensin II, as determined by running a standard.

-

Evaporate the collected fraction to dryness.

-

Reconstitute the sample in RIA buffer and perform a radioimmunoassay for angiotensin II as described for angiotensin I, using a specific anti-angiotensin II antibody and radiolabeled angiotensin II.

-

Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, sensitive, and high-throughput method for measuring aldosterone in plasma or serum.[23][24][25][26][27]

Methodology:

-

Sample Preparation:

-

Competitive ELISA:

-

The assay is typically a competitive ELISA format.

-

Standards and samples are added to microplate wells coated with an anti-aldosterone antibody.

-

A known amount of enzyme-labeled aldosterone (e.g., aldosterone-horseradish peroxidase conjugate) is then added to each well.

-

During incubation, the sample/standard aldosterone and the enzyme-labeled aldosterone compete for binding to the fixed antibody.

-

After incubation, the wells are washed to remove unbound components.

-

-

Detection and Quantification:

-

A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

The concentration of aldosterone in the samples is determined by interpolating from a standard curve.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the broader signaling cascade of the RAAS and the points of intervention for different classes of antihypertensive drugs, highlighting the central role of ACE inhibition by enalapril.

Conclusion

This compound, through its active metabolite enalaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its administration leads to a predictable and quantifiable modulation of the Renin-Angiotensin-Aldosterone System, characterized by a significant reduction in angiotensin II and aldosterone levels and a compensatory rise in plasma renin activity. These neurohormonal changes are central to its therapeutic effects in the management of hypertension and heart failure. The experimental protocols outlined in this guide provide a robust framework for the accurate assessment of these pharmacodynamic effects in both preclinical and clinical research settings.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. droracle.ai [droracle.ai]

- 5. Enalapril - Wikipedia [en.wikipedia.org]

- 6. Enalapril: a new angiotensin-converting enzyme inhibitor in chronic heart failure: acute and chronic hemodynamic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative pilot study of enalapril, a new converting enzyme inhibitor, and hydrochlorothiazide in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Plasma renin activity and angiotensin I, II and aldosterone concentrations [bio-protocol.org]

- 11. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3.amazonaws.com [s3.amazonaws.com]

- 16. labcorp.com [labcorp.com]

- 17. Aldosterone levels and renin activity [bio-protocol.org]

- 18. Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jpp.krakow.pl [jpp.krakow.pl]

- 23. Aldosterone ELISA kit I Human Serum, Plasma, Urine I Fast (2h) [immusmol.com]

- 24. Aldosterone Competitive ELISA Kit (EIAALD) - Invitrogen [thermofisher.com]

- 25. Aldosterone ELISA Kit | Crystal Chem [crystalchem.com]

- 26. arborassays.com [arborassays.com]

- 27. ibl-america.com [ibl-america.com]

Enalapril Maleate's Impact on Gene Expression in Cardiac Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, on gene expression in cardiac fibroblasts. The information presented herein is intended to support research and development efforts aimed at understanding and targeting cardiac fibrosis.

Core Mechanism of Action

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and profibrotic agent, angiotensin II (Ang II).[1][2] By reducing Ang II levels, enalaprilat mitigates its downstream effects on cardiac fibroblasts, which are key mediators of cardiac fibrosis.[1][2][3] Ang II is known to stimulate cardiac fibroblast proliferation, extracellular matrix (ECM) deposition, and the expression of various profibrotic genes.[3][4][5]

Key Signaling Pathways Modulated by Enalaprilat

Enalaprilat's influence on cardiac fibroblast gene expression is primarily mediated through the attenuation of Ang II-induced signaling cascades. The most prominently documented pathway involves Reactive Oxygen Species (ROS), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Transforming Growth Factor-beta 1 (TGF-β1).[1][2][6]

Ang II stimulation of cardiac fibroblasts leads to an increase in intracellular ROS, which in turn activates the p38MAPK pathway.[1] Activated p38MAPK promotes the expression of TGF-β1, a potent profibrotic cytokine that stimulates the synthesis of ECM proteins, such as collagens.[1][7] Enalaprilat, by blocking the production of Ang II, inhibits this entire cascade, leading to a reduction in cardiac fibroblast proliferation and ECM deposition.[1][2]

Signaling Pathway of Angiotensin II-Induced Fibrosis

Caption: Angiotensin II signaling cascade leading to cardiac fibrosis.

Quantitative Data on Gene and Protein Expression Changes

The following tables summarize the quantitative effects of enalaprilat on key molecules involved in cardiac fibrosis, as reported in the literature.

Table 1: Effect of Enalaprilat on p38MAPK and TGF-β1 Protein Expression

| Treatment Group | p-p38MAPK Protein Expression (Fold Change vs. Control) | TGF-β1 Protein Expression | Reference |

| Control | 1.0 | Baseline | [1] |

| Ang II (10⁻⁷ M) | 3.6 | Significantly Increased | [1] |

| Ang II + Enalaprilat (10⁻⁷ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |

| Ang II + Enalaprilat (10⁻⁶ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |

| Ang II + Enalaprilat (10⁻⁵ M) | Significantly Decreased vs. Ang II | Significantly Decreased vs. Ang II | [1] |

Table 2: Effect of Enalaprilat on TGF-β1 Transcription

| Treatment Group | TGF-β1 mRNA Expression | Reference |

| Control | Baseline | [7] |

| Ang II | Significantly Increased | [7] |

| Ang II + Enalaprilat (various doses) | Significantly Decreased vs. Ang II | [7] |

Table 3: Effect of Enalapril on Collagen Gene Expression in Hypertensive Rats

| Treatment Group | Myocardial Fibrosis (%) | Reference |

| Untreated Hypertensive Rats | 11.2 ± 1.6 | [8] |

| Enalapril-Treated Hypertensive Rats | 8.3 ± 0.7 | [8] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of enalaprilat on cardiac fibroblasts.

Isolation and Culture of Cardiac Fibroblasts

-

Source: Neonatal (1-3 day old) Wistar-Kyoto rats.[1]

-

Heart Isolation: Hearts are aseptically removed and placed in a Spinner solution.[1]

-

Digestion: The heart tissue is minced and subjected to enzymatic digestion with a solution containing 0.1% collagenase.[1]

-

Cell Culture: The isolated cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]

Cell Proliferation Assays

-

BrdU Assay: To determine cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay can be employed.[1]

-

MTT Assay: The metabolic activity of the cells, as an indicator of proliferation, can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

An immunofluorescence assay can be used to measure the levels of intracellular ROS.[1]

Gene and Protein Expression Analysis

-

Immunocytochemistry: This technique is used to visualize the localization of specific proteins within the cells, such as phosphorylated p38MAPK.[1]

-

Western Blotting: A standard method for detecting and quantifying specific proteins, including p-p38MAPK and TGF-β1.[1]

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of target genes, such as TGF-β1.[7][9]

Experimental Workflow

Caption: A generalized workflow for in vitro studies.

Conclusion

This compound, through its active metabolite enalaprilat, exerts a significant inhibitory effect on the profibrotic gene expression program in cardiac fibroblasts. By blocking the renin-angiotensin system and specifically the production of Ang II, enalaprilat attenuates the ROS/p38MAPK/TGF-β1 signaling pathway. This leads to a reduction in cardiac fibroblast proliferation and the expression of key fibrotic markers, including TGF-β1 and collagens. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the anti-fibrotic mechanisms of ACE inhibitors and the development of novel therapeutic strategies for cardiac fibrosis.

References

- 1. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]

- 7. academicjournals.org [academicjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Investigating the Neuroprotective Effects of Enalapril Maleate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its cardiovascular benefits, a growing body of preclinical evidence demonstrates its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth review of the mechanisms, experimental validation, and key signaling pathways implicated in the neuroprotective effects of enalapril maleate. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular and procedural workflows. The primary mechanism appears to be the attenuation of oxidative stress through the modulation of the renin-angiotensin system, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes in animal models of cerebral ischemia.

Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)

Enalapril exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE has two primary functions in the body: it converts angiotensin I (Ang I) into the potent vasoconstrictor angiotensin II (Ang II), and it degrades bradykinin, a vasodilator.[1][2][3] By inhibiting ACE, enalapril simultaneously decreases the production of Ang II and increases the bioavailability of bradykinin.[1][4] This dual action is central to its neuroprotective effects. Ang II, acting primarily through its type 1 receptor (AT1R), is a key mediator of vasoconstriction, inflammation, and the production of reactive oxygen species (ROS), all of which are detrimental in the setting of cerebral ischemia.[5][6] Conversely, the accumulation of bradykinin can promote vasodilation and may have direct neuroprotective properties.[7]

Preclinical Efficacy: Quantitative Data Summary

Numerous studies have quantified the neuroprotective effects of enalapril in rodent models of stroke. A non-hypotensive dose (0.03 mg/kg) has been shown to be particularly effective, suggesting a mechanism of action independent of blood pressure reduction.[8][9]

Table 1: Effect of Enalapril on Neurological Deficit, Infarct Volume, and Brain Edema following Transient Focal Cerebral Ischemia in Rats

| Group | Dose (mg/kg) | Neurological Deficit Score (NDS) | Infarct Volume (mm³) | Infarct Reduction (%) | Brain Edema (%) | Brain Swelling (%) |

|---|---|---|---|---|---|---|

| Control Ischemic | Vehicle | 3.11 ± 0.36 | 283 ± 18 | - | 4.1 ± 0.4 | 9.8 ± 1.5 |

| Enalapril | 0.03 | 1.37 ± 0.26 | 155.6 (calculated) | 45% | 1.89 (calculated) | 6.47 (calculated) |

| Enalapril | 0.1 | 1.67 ± 0.31 | 276 ± 39 | Not Significant | - | 10.4 ± 1.4 |

Data sourced from Panahpour et al.[8][9] A lower NDS indicates better neurological function. Reductions for the 0.03 mg/kg dose were calculated based on the reported percentages.

Table 2: Effect of Enalapril on Brain Oxidative Stress Markers 24h Post-Ischemia

| Group | Treatment | Reduced Glutathione (GSH) | Malondialdehyde (MDA) |

|---|---|---|---|

| Ischemia + Vehicle | Vehicle | Decreased vs. Sham | Significantly Increased vs. Sham |

| Ischemia + Enalapril | 0.03 mg/kg | Increased vs. Vehicle | Significantly Decreased vs. Vehicle |

Data sourced from Panahpour et al.[10][11] Enalapril augmented antioxidant activity by increasing levels of the endogenous antioxidant GSH and attenuating lipid peroxidation, as measured by MDA.

Table 3: Effect of Enalapril in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

| Treatment Group | Parameter | Day 0 | Day 3 / Day 7 |

|---|---|---|---|

| Late-Onset Enalapril | Cerebral Edema (%) | 9.6 ± 2.9 | 3.4 ± 0.5 |

| Late-Onset Enalapril | Proteinuria (mg/d) | 283 ± 27 | 116 ± 22 |

| Control | Median Survival | - | 54 days |

| Early-Onset Enalapril | Median Survival | - | 320 days |

| Late-Onset Enalapril | Median Survival | - | 264 days |

Data sourced from van den Brand et al.[12][13] Enalapril significantly reduced manifest cerebral edema and prolonged survival even when administered after the onset of pathology.

Key Signaling Pathways in Neuroprotection

Attenuation of Angiotensin II-Mediated Oxidative Stress

The primary neurotoxic pathway influenced by enalapril involves Ang II signaling through the AT1 receptor. In the context of ischemia/reperfusion injury, this pathway becomes highly activated. Binding of Ang II to the AT1R triggers a signaling cascade that activates NADPH oxidase (NOX), a key enzyme responsible for generating superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[5][6][14] This surge in ROS leads to widespread oxidative stress, causing lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in neuronal apoptosis and necrosis.[15] Enalapril confers neuroprotection by reducing the substrate (Ang II) for this damaging pathway.

Potential Role of the Bradykinin Signaling Pathway

By preventing the degradation of bradykinin, enalapril increases its local concentration.[1] Bradykinin binds to the B2 receptor, which is coupled to G-proteins and can initiate signaling cascades leading to the production of nitric oxide (NO) and prostacyclin.[1][7] These molecules are potent vasodilators, and their increased production could improve cerebral blood flow to the ischemic penumbra. While this is a plausible contributing mechanism, its direct, independent neuroprotective effect in stroke models relative to Ang II reduction requires further elucidation.

Experimental Protocols for Preclinical Evaluation

The following section details a representative experimental workflow for assessing the neuroprotective effects of enalapril in a rodent model of ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is widely used as it effectively mimics human ischemic stroke with a subsequent reperfusion phase.[8][16]

-

Animal Preparation: Male Sprague-Dawley rats (280–320g) are anesthetized (e.g., ketamine/xylazine or isoflurane). Body temperature is maintained at 37°C throughout the procedure.[16]

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

-

Occlusion: The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted, silicone-coated tip is introduced into the ECA stump and advanced up the ICA until it gently lodges in the anterior cerebral artery, thereby occluding the origin of the middle cerebral artery (MCA).[8][17]

-

Ischemia & Reperfusion: The suture is left in place for a defined period (e.g., 60 minutes) to induce focal ischemia.[8][10] For reperfusion, the suture is carefully withdrawn. The incision is then closed. Sham-operated animals undergo the same surgical procedure without the suture being advanced to occlude the MCA.

Drug Administration Protocol

-

Groups: Animals are randomly assigned to groups: (1) Sham, (2) Ischemia + Vehicle, (3) Ischemia + Enalapril (0.03 mg/kg), (4) Ischemia + Enalapril (0.1 mg/kg).[8]

-

Administration: this compound or vehicle (normal saline) is administered via intraperitoneal (IP) injection.[8]

-

Timing: The injection is typically performed either 1 hour prior to MCAO (pretreatment) or immediately at the onset of reperfusion (post-treatment).[8][10]

Assessment of Neuroprotective Outcomes

Assessments are typically performed 24 hours after reperfusion.

-

Neurological Deficit Scoring (NDS): A blinded observer scores the animal on a scale (e.g., 0-4) to assess motor and neurological function.[8]

-

0: No observable deficit.

-

1: Failure to extend contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

-

-

Infarct Volume Measurement:

-

Brains are rapidly removed and sectioned into 2 mm coronal slices.

-

Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

-

TTC stains viable, metabolically active tissue red, leaving the infarcted (necrotic) tissue unstained (white).

-

The unstained areas are quantified using image analysis software to calculate the total infarct volume.

-

-

Brain Edema Measurement (Wet-Dry Method):

-

The ischemic hemisphere is weighed immediately after removal (wet weight).

-

The tissue is then dried in an oven (e.g., at 100°C for 24h) and weighed again (dry weight).

-

Water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

-

-

Oxidative Stress Marker Analysis:

-

Malondialdehyde (MDA) Assay: Brain tissue from the ischemic hemisphere is homogenized. MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, often based on the reaction with thiobarbituric acid (TBA) to form a fluorescent product.[10]

-

Superoxide Dismutase (SOD) or Glutathione (GSH) Assay: The activity of the antioxidant enzyme SOD or the levels of the antioxidant molecule GSH are measured in brain homogenates using commercially available colorimetric assay kits.[10]

-

-

Apoptosis Detection (TUNEL Assay):

-

Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), processed, and embedded in paraffin. Coronal sections are cut.

-

Staining: A Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay kit is used. The enzyme TdT labels the 3'-OH ends of fragmented DNA (a hallmark of apoptosis) with a fluorescently labeled dUTP.[18]

-

Visualization: Sections are counterstained with a nuclear marker (e.g., DAPI). Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.[18]

-

Conclusion

This compound demonstrates robust neuroprotective effects in preclinical models of ischemic stroke. The primary mechanism is the inhibition of ACE, which leads to a reduction in Angiotensin II-mediated oxidative stress and inflammation. Quantitative data consistently show that non-hypotensive doses of enalapril can significantly reduce infarct volume, limit brain edema, and improve neurological function. These findings, supported by detailed experimental protocols, underscore the therapeutic potential of enalapril beyond its established cardiovascular applications and provide a strong rationale for further investigation into its role in treating acute ischemic brain injury.

References

- 1. Bradykinin B2 receptor-dependent enhancement of enalapril-evoked hypotension in ethanol-fed female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of bradykinin in the vasodilator effects of losartan and enalapril in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bradykinin actions in the central nervous system: historical overview and psychiatric implications | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]

- 4. mdpi.com [mdpi.com]

- 5. Angiotensin II, NADPH Oxidase, and Redox Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress-mediated effects of angiotensin II in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of central angiotensin-converting enzyme with enalapril protects the brain from ischemia/reperfusion injury in normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enalapril attenuates ischaemic brain oedema and protects the blood-brain barrier in rats via an anti-oxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Enalapril prevents imminent and reduces manifest cerebral edema in stroke-prone hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. Angiotensin II induces oxidative stress and upregulates neuroprotective signaling from the NRF2 and KLF9 pathway in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Enalapril Maleate: A Technical Guide to its Role in Modulating Oxidative Stress Markers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant role in mitigating oxidative stress, a key pathological factor in cardiovascular and renal diseases. This technical guide provides an in-depth analysis of enalapril maleate's effects on key oxidative stress markers. It summarizes quantitative data from preclinical studies, details the experimental protocols for marker assessment, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the antioxidant properties of enalapril and other ACE inhibitors.

Introduction: Enalapril and Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathophysiology of numerous diseases. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-oxidant angiotensin II, exerts beneficial effects that extend beyond blood pressure control. This guide focuses on the molecular mechanisms and quantifiable impacts of enalapril on oxidative stress.

Quantitative Impact of Enalapril on Oxidative Stress Markers

The antioxidant effects of enalapril have been quantified in various preclinical models. The following tables summarize the reported changes in key markers of oxidative stress and antioxidant enzyme activity following enalapril treatment.

Table 1: Effect of Enalapril on Markers of Lipid Peroxidation

| Marker | Model | Tissue | Dosage | Duration | Outcome | Reference |

| TBARS | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | Significant reduction (P < 0.001) | [1][2] |

| TBARS | L-NAME treated SHR | Kidney | 30 mg/kg/day | 12 weeks | Significant reduction | [1] |

| TBARS | Streptozotocin-induced diabetic rats | Heart, Kidney | Not specified | Not specified | Attenuated the increase in TBARS | [3] |

| TBARS | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | ↓ from 365 to 221 nmol/g Hb/h (P < 0.05) | [4][5] |

| TBARS | Scopolamine-induced neurodegeneration in rats | Cerebral Cortex | 1 mg/kg | 14 days | 1.1 times decrease | [6] |

| TBARS | Scopolamine-induced neurodegeneration in rats | Hippocampus | 1 mg/kg | 14 days | 1.3 times decrease | [6] |

TBARS: Thiobarbituric Acid Reactive Substances, a measure of malondialdehyde (MDA) and other lipid peroxidation products.

Table 2: Effect of Enalapril on Antioxidant Enzyme Activity

| Enzyme | Model | Tissue | Dosage | Duration | Outcome | Reference |

| SOD | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | Significant enhancement (P < 0.001) | [1][2] |

| SOD | L-NAME treated SHR | Kidney | 30 mg/kg/day | 12 weeks | Restored reduced levels | [1] |

| SOD | Renal Transplant Recipients | - | Not specified | 1 year | Significant increase | [7][8] |

| CuZn-SOD | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 19 to 46 units/mg protein | [9] |

| Mn-SOD | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 2.1 to 3.8 units/mg protein | [9] |

| CAT | Spontaneously Hypertensive Rat (SHR) | Kidney | 30 mg/kg/day | 24 weeks | No significant change | [1] |

| CAT | Scopolamine-induced neurodegeneration in rats | Cerebral Cortex | 1 mg/kg | 14 days | Activity did not differ from control | [6] |

| CAT | Scopolamine-induced neurodegeneration in rats | Hippocampus | 1 mg/kg | 14 days | 1.4 times increase | [6] |

| GPx | CF-1 Mice | Kidney Cortex | 20 mg/L in drinking water | 11 weeks | 42% increase | [4][5] |

| GPx | CF-1 Mice | Kidney Medulla | 20 mg/L in drinking water | 11 weeks | 23% increase | [4][5] |

| GPx | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | ↑ from 27 to 54 milliunits/mg protein | [9] |

| GPx | Renal Transplant Recipients | - | Not specified | 1 year | Significant increase | [7][8] |

SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Table 3: Effect of Enalapril on Glutathione Metabolism

| Marker | Model | Tissue | Dosage | Duration | Outcome | Reference |

| Total Glutathione (GSH+GSSG) | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | 147% increase (P < 0.05) | [4][5] |

| Total Glutathione (GSH+GSSG) | CF-1 Mice | Brain | 20 mg/L in drinking water | 11 weeks | 112% increase (P < 0.05) | [4][5] |

| Total Glutathione (GSH+GSSG) | CF-1 Mice | Lung | 20 mg/L in drinking water | 11 weeks | 67% increase (P < 0.05) | [4][5] |

| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Erythrocytes | 20 mg/L in drinking water | 11 weeks | 21% increase | [4][5] |

| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Brain | 20 mg/L in drinking water | 11 weeks | 21% increase | [4][5] |

| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Liver | 20 mg/L in drinking water | 11 weeks | 18% increase | [4][5] |

| Glutathione Reductase (GSSG-Rd) | CF-1 Mice | Kidney Cortex | 20 mg/L in drinking water | 11 weeks | 53% increase | [4][5] |

GSH: Reduced Glutathione; GSSG: Oxidized Glutathione.

Detailed Experimental Protocols

The assessment of oxidative stress markers requires precise and validated methodologies. Below are detailed protocols for the key experiments cited in the literature concerning enalapril's effects.

Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.

-

Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

-

Sample Preparation:

-

Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to obtain the supernatant.[10]

-

-

Assay Procedure:

-

To the sample supernatant, add a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).

-

Incubate the mixture at 95°C for a defined period (e.g., 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

-

Superoxide Dismutase (SOD) Activity Assay

SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen by superoxide radicals.

-

Principle: Superoxide anions are generated, for example, by a xanthine/xanthine oxidase system. These anions reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), producing a colored formazan product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

-

Assay Procedure:

-

Prepare a reaction mixture containing the sample, xanthine, and the detector molecule (e.g., NBT).

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a controlled temperature for a specific duration.

-

Measure the absorbance at the appropriate wavelength (e.g., 560 nm for formazan).

-

Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.

-

Catalase (CAT) Activity Assay

Catalase activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).

-

Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be measured directly by monitoring the decrease in absorbance at 240 nm.

-

Assay Procedure:

-

Add the sample to a solution of H₂O₂ of a known concentration in a suitable buffer.

-

Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

The rate of decrease in absorbance is proportional to the catalase activity in the sample.

-

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is commonly measured through a coupled reaction with glutathione reductase (GR).

-

Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by GR, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.

-

Assay Procedure:

-

Prepare a reaction mixture containing the sample, GSH, GR, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GPx activity based on the rate of NADPH consumption.

-

Signaling Pathways Modulated by Enalapril

Enalapril's antioxidant effects are not solely due to the reduction of angiotensin II but also involve the modulation of specific intracellular signaling pathways.

The pSmad1/5/9 Pathway

Recent research has implicated the phosphorylation of Smad1/5/9 as a key mechanism in enalapril's anti-senescence and antioxidant effects.[11] Enalapril treatment leads to an increase in phosphorylated Smad1/5/9 (pSmad1/5/9), which then translocates to the nucleus and acts as a transcription factor. This results in the upregulation of genes involved in antioxidative defense, thereby reducing reactive oxygen species (ROS) levels.[11]

Caption: Enalapril-mediated activation of the pSmad1/5/9 signaling pathway.

Nitric Oxide Bioavailability

Enalapril, by inhibiting ACE, also prevents the degradation of bradykinin.[4] Elevated bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator with antioxidant properties.[4][12] Increased NO bioavailability can directly scavenge superoxide radicals and contribute to the overall reduction in oxidative stress.

Caption: Enalapril's influence on nitric oxide bioavailability.

Experimental Workflow for Assessing Enalapril's Antioxidant Effects

A typical experimental workflow to investigate the impact of enalapril on oxidative stress markers in a preclinical model is outlined below.

Caption: Preclinical experimental workflow for oxidative stress assessment.

Conclusion

This compound demonstrates a robust capacity to modulate oxidative stress, a key contributor to end-organ damage in cardiovascular and renal diseases. This is achieved through a dual mechanism: the reduction of the pro-oxidant angiotensin II and the active enhancement of endogenous antioxidant defense systems via signaling pathways involving pSmad1/5/9 and nitric oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antioxidant properties of enalapril and the development of novel therapeutic strategies targeting oxidative stress. The continued exploration of these mechanisms will be crucial for optimizing the clinical application of ACE inhibitors and for the discovery of new drug candidates with similar protective profiles.

References

- 1. Effect of the Antihypertensive Drug Enalapril on Oxidative Stress Markers and Antioxidant Enzymes in Kidney of Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the antihypertensive drug enalapril on oxidative stress markers and antioxidant enzymes in kidney of spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. ENALAPRIL EFFECT ON THE STATE OF NITROGEN OXIDE SYSTEM AND PROOXIDANT-ANTIOXIDANT BALANCE IN BRAIN UNDER CONDITIONS OF BLOCKADE OF CENTRAL CHOLINERGIC SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Effect of Enalapril, Losartan, or Not Antihypertensive on the Oxidative Status in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Superoxide dismutase and glutathione peroxidase activities are increased by enalapril and captopril in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Oxidative Stress Markers [bio-protocol.org]

- 11. Enalapril mitigates senescence and aging-related phenotypes by targeting antioxidative genes via phosphorylated Smad1/5/9 [elifesciences.org]

- 12. Antioxidant Effect of Captopril and Enalapril on Reactive Oxygen Species-Induced Endothelial Dysfunction in the Rabbit Abdominal Aorta - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Enalapril Maleate in Vascular Endothelium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant anti-inflammatory properties within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of enalapril maleate, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways modulated by enalapril, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the assays cited. This guide aims to facilitate a comprehensive understanding of enalapril's vasculoprotective effects and to support further research in this critical area of cardiovascular pharmacology.

Introduction

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, permeability, and inflammation. Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state, is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Chronic inflammation within the endothelium leads to the upregulation of adhesion molecules, the recruitment of leukocytes, and the production of pro-inflammatory cytokines, creating a vicious cycle of vascular damage.

This compound, a prodrug that is hydrolyzed in the liver to its active metabolite enalaprilat, exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory mediator, angiotensin II. However, the beneficial effects of enalapril on the vasculature extend beyond blood pressure control. This guide will elucidate the multifaceted anti-inflammatory mechanisms of enalapril on the vascular endothelium.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of enalapril on the vascular endothelium are mediated through several interconnected signaling pathways. These include the inhibition of the pro-inflammatory angiotensin II axis, the potentiation of the anti-inflammatory bradykinin pathway, the reduction of oxidative stress, and the modulation of the NF-κB signaling cascade.

Inhibition of the Renin-Angiotensin System (RAS)